5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid
Overview
Description
5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid: is an organoboron compound with the molecular formula C13H10BBr2NO3 and a molecular weight of 398.84 g/mol . This compound is characterized by the presence of both bromine and boronic acid functional groups, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid typically involves the following steps:
Carbamoylation: The attachment of the carbamoyl group to the brominated phenyl ring.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Solvents like toluene, ethanol, or water are used depending on the specific reaction conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a versatile reagent for constructing biaryl structures .
Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical space in drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3-(4-Bromophenylcarbamoyl)phenylboronic acid
- 4-(4-Bromophenylcarbamoyl)phenylboronic acid
- 3-(Bromomethyl)phenylboronic acid
Uniqueness: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is unique due to the presence of both bromine and boronic acid functional groups, which enhance its reactivity and versatility in organic synthesis. Its structure allows for efficient participation in Suzuki-Miyaura coupling reactions, making it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
[3-bromo-5-[(4-bromophenyl)carbamoyl]phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBr2NO3/c15-10-1-3-12(4-2-10)17-13(18)8-5-9(14(19)20)7-11(16)6-8/h1-7,19-20H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKHABUROGCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Br)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBr2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160903 | |
Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-19-1 | |
Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.